

2-Amino-5-acetylpyridine solubility in organic solvents

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Compound of Interest

Compound Name: 2-Amino-5-acetylpyridine

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An In-depth Technical Guide to the Solubility of **2-Amino-5-acetylpyridine** in Organic Solvents

Introduction

2-Amino-5-acetylpyridine is a pivotal intermediate in the synthesis of a wide array of organic molecules, particularly within the pharmaceutical and materials science sectors.^[1] Its unique molecular architecture, featuring a pyridine ring substituted with both an amino and an acetyl group, allows it to serve as a versatile building block for more complex compounds with potential biological activities, including antibacterial, anti-inflammatory, and anti-tumor effects. ^[1] The efficiency of its use in synthesis, purification, and formulation is fundamentally governed by its solubility in various media. A comprehensive understanding of its solubility profile is, therefore, not merely an academic exercise but a critical prerequisite for process optimization, reaction design, and the development of robust purification strategies like recrystallization.

This technical guide provides a deep dive into the solubility characteristics of **2-Amino-5-acetylpyridine**. In the absence of extensive quantitative data in the public domain, we will build a robust solubility profile based on foundational chemical principles, analysis of its molecular structure, qualitative experimental observations, and a comparative analysis with structurally related compounds. Furthermore, this guide furnishes a detailed, field-proven protocol for the experimental determination of its solubility, empowering researchers to generate precise data tailored to their specific applications.

Molecular Structure and Physicochemical Properties Analysis

The solubility behavior of a compound is a direct consequence of its molecular structure. **2-Amino-5-acetylpyridine** ($C_7H_8N_2O$) possesses three key functional regions that dictate its interactions with solvent molecules:

- **Pyridine Ring:** A heterocyclic aromatic ring containing an electronegative nitrogen atom. This makes the ring electron-deficient and capable of engaging in π - π stacking interactions and acting as a hydrogen bond acceptor.
- **Amino Group (-NH₂):** Located at the 2-position, this group is a potent hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen's lone pair). It imparts basicity to the molecule.^[1]
- **Acetyl Group (-COCH₃):** Located at the 5-position, the carbonyl (C=O) function is a strong hydrogen bond acceptor. The polarity of this group contributes significantly to the molecule's overall dipole moment.

These features combine to make **2-Amino-5-acetylpyridine** a polar molecule capable of participating in a variety of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

Caption: Molecular structure and key interaction sites.

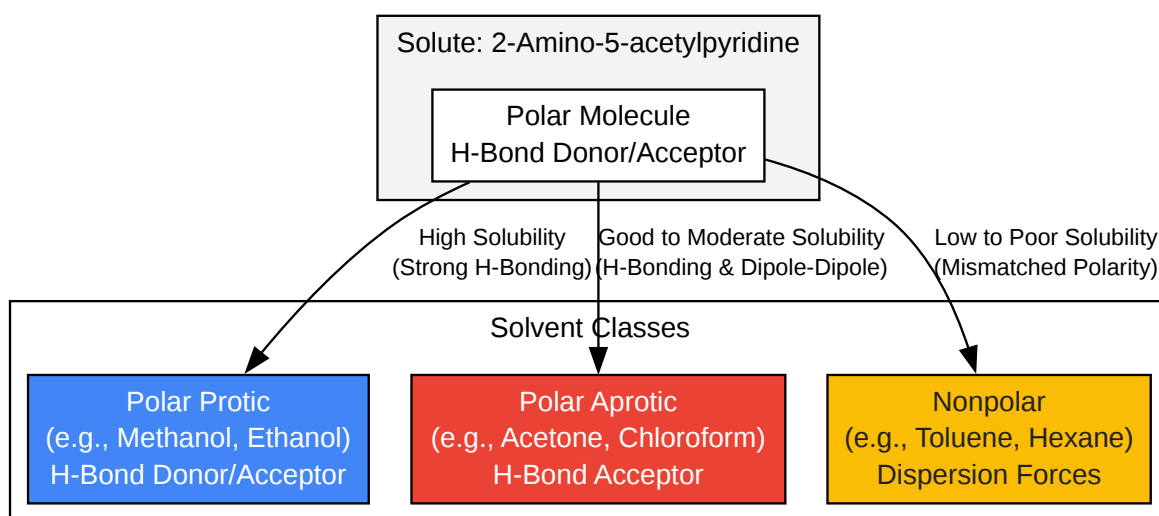
A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of **2-Amino-5-acetylpyridine**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₈ N ₂ O	[1]
Molar Mass	136.15 g/mol	[1][2]
Appearance	White to yellow crystalline solid	[1]
Melting Point	97 - 101 °C	[1]
Boiling Point	332.4 °C at 760 mmHg	[3][4]
Calculated Log P	0.59 (Consensus)	[5]
Calculated Water Solubility	1.46 mg/mL	[5]

Theoretical Principles and Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction. Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. Given its multiple polar functional groups and hydrogen bonding capabilities, **2-Amino-5-acetylpyridine** is predicted to have favorable solubility in polar solvents, particularly those that can engage in hydrogen bonding.



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Caption: Predicted solubility based on solvent class.

Qualitative Solubility

Literature and supplier information confirm these theoretical predictions, though quantitative data is scarce. The compound is consistently described as soluble in common polar organic solvents.

Table 2: Qualitative Solubility of **2-Amino-5-acetylpyridine**

Solvent	Class	Reported Solubility	Source(s)
Ethanol	Polar Protic	Soluble / Easily Soluble	[1]
Acetone	Polar Aprotic	Soluble / Easily Soluble	[1]
Chloroform	Polar Aprotic	Soluble	[1]
Water	Polar Protic	Slightly / Moderately Soluble	[1]
Dichloromethane/Methanol	Mixture	Soluble (used as eluent)	[6]

Comparative Analysis with Structural Analogs

To build a more quantitative picture, we can analyze the solubility of its parent structures: 2-aminopyridine and 2-acetylpyridine.

- 2-Aminopyridine: This compound is very soluble in polar solvents like methanol, ethanol, and acetone, but only sparingly soluble in less polar solvents like chloroform.[7][8] Its high solubility is driven by the potent hydrogen-bonding capabilities of the amino group.
- 2-Acetylpyridine: This liquid compound is soluble in water (18.2 g/100g at 25°C) and miscible with ethanol, indicating the acetyl group's strong capacity for polar interactions.[9][10]

Inference for 2-Amino-5-acetylpyridine: The presence of both the amino and acetyl groups suggests a strong affinity for polar solvents. It is reasonable to infer that its solubility in polar protic solvents like methanol and ethanol and polar aprotic solvents like acetone and DMSO will be high. The solubility in moderately polar solvents like chloroform and ethyl acetate is expected to be good, likely exceeding that of 2-aminopyridine due to the added polar acetyl group.[11] Conversely, solubility in nonpolar solvents like toluene and hexanes is expected to be very low.

Experimental Methodology for Solubility Determination

To move beyond qualitative descriptions and theoretical inference, rigorous experimental measurement is necessary. The isothermal equilibrium method (also known as the shake-flask method) is the gold standard for determining the solubility of a solid in a liquid.^{[12][13]} It is a self-validating system because it ensures that a true thermodynamic equilibrium has been reached.

Protocol: Isothermal Equilibrium Solubility Determination

Objective: To determine the saturation solubility of **2-Amino-5-acetylpyridine** in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

- **2-Amino-5-acetylpyridine** (purity >99%)
- Solvent of choice (HPLC grade or equivalent)
- Temperature-controlled orbital shaker or water bath
- Calibrated thermometer
- Analytical balance (± 0.1 mg)
- Glass vials with PTFE-lined screw caps
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm PTFE)
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

- Preparation: Add an excess amount of solid **2-Amino-5-acetylpyridine** to a series of vials. The excess solid is crucial to ensure saturation is achieved and maintained.

- **Solvent Addition:** Accurately add a known volume or mass of the pre-equilibrated solvent to each vial.
- **Equilibration:** Securely cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 ± 0.1 °C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to allow the system to reach solid-liquid equilibrium.
 - **Causality Insight:** A sufficient equilibration time is critical. The rate of dissolution slows dramatically as it approaches saturation. It is advisable to establish an equilibrium profile by taking measurements at various time points (e.g., 8, 24, 48, 72 hours) in a preliminary experiment to confirm that the concentration has plateaued.^[14]
- **Phase Separation:** After equilibration, stop agitation and allow the vials to rest in the temperature bath for at least 2 hours for the excess solid to settle. This step minimizes the carry-over of solid particles during sampling.
- **Sampling and Filtration:** Carefully withdraw a sample from the clear supernatant using a pre-warmed pipette or syringe. Immediately filter the sample through a syringe filter into a clean vial.
 - **Causality Insight:** Filtration is a critical step to remove any undissolved microparticles that would artificially inflate the measured concentration. Using a pre-warmed syringe prevents temperature fluctuations that could cause premature crystallization of the solute.
- **Dilution and Quantification:** Accurately dilute the filtered saturate solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration.
- **Calculation:** Calculate the original concentration in the saturated solution, accounting for all dilution factors. Express solubility in standard units (e.g., mg/mL, g/100g, or mol/L).

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Sources

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